molecular formula C11H18ClNO2 B3078625 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride CAS No. 1052544-20-3

3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride

Cat. No.: B3078625
CAS No.: 1052544-20-3
M. Wt: 231.72 g/mol
InChI Key: CGTBJJHDQFTKIR-UHFFFAOYSA-N
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Description

3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride is a propanolamine derivative featuring a methoxy-substituted benzylamino group. The methoxy group at the 2-position of the benzyl ring likely enhances solubility in polar solvents due to its electron-donating nature, while the hydrochloride salt improves stability and bioavailability. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, particularly in anticancer or central nervous system (CNS)-targeting drugs .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13;/h2-3,5-6,12-13H,4,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTBJJHDQFTKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052544-20-3
Record name 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052544-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methoxybenzylamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects.
  • Biological Activity : Research indicates that 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride exhibits significant biological activities, including potential anti-inflammatory and analgesic effects. These properties make it a candidate for further investigation in drug formulation .

2. Biochemistry

  • Buffering Agent : This compound functions effectively as a non-ionic organic buffering agent, maintaining pH levels within biological systems, particularly in the range of 6 to 8.5. This is crucial for experiments requiring stable pH conditions .
  • Enzyme Interactions : Studies have shown that it can interact with enzymes, influencing their activity through hydrogen bonding and hydrophobic interactions. Such interactions are essential for understanding enzyme kinetics and mechanisms .

3. Material Science

  • Polymer Synthesis : The compound's reactivity allows it to be utilized in synthesizing polymers with specific properties. Its methoxy group can participate in various chemical reactions to form new materials with desired characteristics .

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride effectively inhibited specific enzymes involved in inflammatory pathways, suggesting its potential role in developing anti-inflammatory drugs .
  • Buffering Capacity Assessment : Experiments conducted to evaluate its buffering capacity indicated that the compound maintained pH stability in various biological assays, confirming its utility in biochemical research settings .

Mechanism of Action

The mechanism of action of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
3-[(2-Methoxybenzyl)amino]-1-propanol HCl - C11H17ClN2O2 244.72 (calc.) 2-Methoxybenzylamino Hypothesized CNS/pharma intermediate -
3-[(2-Chloroethyl)amino]-1-propanol HCl 40722-80-3 C5H12Cl2N2O 174.07 2-Chloroethylamino Anti-neoplastic drug intermediate
3-[(4-Chlorobenzyl)amino]-1-propanol HCl 1269104-92-8 C10H14Cl2N2O 243.14 (calc.) 4-Chlorobenzylamino Unspecified, likely reactive intermediate
1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl 1609400-65-8 C10H16ClNO3 233.69 3-Methoxyphenoxy Potential β-blocker analog
3,4-Methylenedioxycathinone HCl 38061-37-9 C10H11NO3·HCl 229.7 3,4-Methylenedioxy phenyl Psychoactive research standard (λmax 233 nm)
Substituent Impact Analysis:
  • Electron-Donating Groups (e.g., Methoxy): Enhance solubility in aqueous media and may improve binding affinity to polar biological targets. The methoxy group in 3-[(2-Methoxybenzyl)amino]-1-propanol HCl contrasts with electron-withdrawing groups like chlorine in 3-[(2-Chloroethyl)amino]-1-propanol HCl, which increase reactivity in substitution reactions .
  • Chlorine Substituents : Chloroethyl or chlorobenzyl groups (e.g., CAS 40722-80-3 and 1269104-92-8) improve electrophilicity, making these compounds suitable for alkylation or cyclization reactions in drug synthesis .
  • Phenoxy vs. Benzylamino Groups: The phenoxy ether linkage in 1-amino-3-(3-methoxyphenoxy)-2-propanol HCl (CAS 1609400-65-8) may confer greater metabolic stability compared to benzylamino derivatives, which are prone to oxidative degradation .

Physicochemical and Spectroscopic Properties

  • Solubility : Hydrochloride salts generally exhibit high water solubility. The methoxy group in the target compound likely enhances this property relative to chlorinated analogs.
  • UV/Vis Characteristics: While 3,4-Methylenedioxycathinone HCl shows a λmax of 233 nm due to its conjugated system , the target compound’s benzylamino group may absorb at higher wavelengths (~250–270 nm), typical of aromatic amines.
  • LogP and PSA : Chlorinated derivatives (e.g., CAS 40722-80-3) have higher LogP (1.39) and lower polar surface area (PSA: 32.26 Ų), suggesting greater lipophilicity compared to methoxy-substituted analogs, which may have lower LogP and higher PSA .

Biological Activity

3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride (CAS No. 1052544-20-3) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxybenzyl moiety attached to a propanol backbone, which may influence its interaction with biological targets. The hydrochloride salt form enhances solubility, making it suitable for various in vitro and in vivo studies.

The biological activity of 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent investigations have shown that derivatives similar to 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs demonstrated activity against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 1–32 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

Studies evaluating the anticancer potential of related compounds have indicated promising results. For example, certain derivatives showed IC50 values below 10 µg/mL against human cancer cell lines such as HeLa and MCF-7, suggesting significant cytotoxicity . The mechanism likely involves apoptosis induction and inhibition of cell proliferation.

Antioxidant Activity

Antioxidant properties have also been observed in related compounds, which may contribute to their therapeutic potential. In vitro assays revealed that some derivatives exhibited strong radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride:

  • Antimicrobial Efficacy : A study demonstrated that a series of cinnamamide derivatives showed effective inhibition against clinical strains of MRSA with MIC values ranging from 1–4 µg/mL .
  • Anticancer Potential : Research on a similar class of compounds reported IC50 values for various cancer cell lines, indicating that structural modifications can significantly enhance anticancer activity.
  • Mechanistic Insights : Investigations into the binding affinities and selectivities of these compounds revealed interactions with dopamine receptors, suggesting potential applications in neuropharmacology .

Data Tables

Activity Target IC50/MIC (µg/mL) Reference
AntimicrobialStaphylococcus aureus1–32
Anticancer (HeLa)Human cervical carcinoma<10
AntioxidantDPPH Radical ScavengingVariable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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